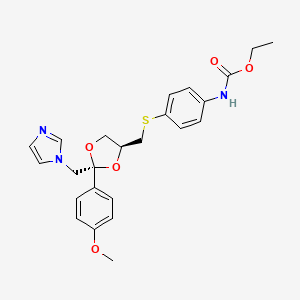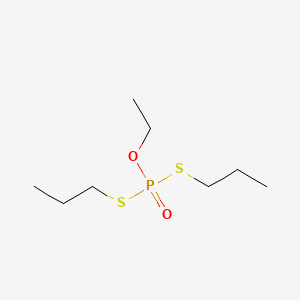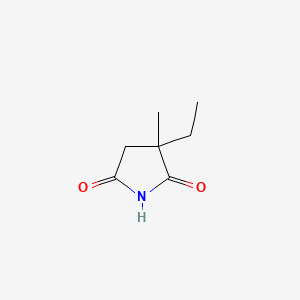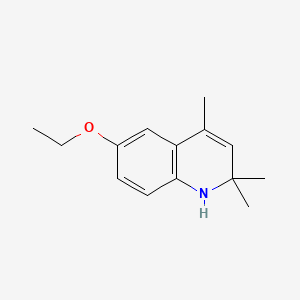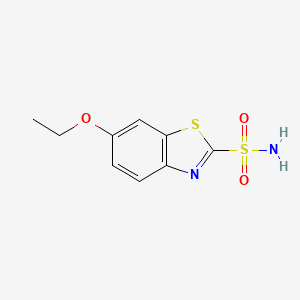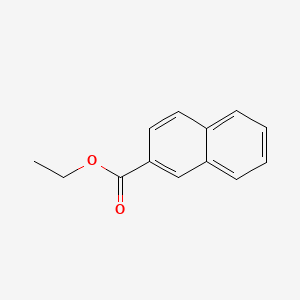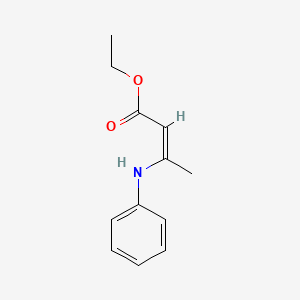
Diacétate d’éthinodiol
Vue d'ensemble
Description
Le diacétate d'éthynodiol est une progestine synthétique, un type de médicament qui mime les effets de la progestérone, une hormone naturelle. Il est souvent utilisé en combinaison avec l'œstrogène dans les contraceptifs oraux pour prévenir la grossesse. Le diacétate d'éthynodiol est connu pour sa capacité à réguler le cycle menstruel et à prévenir l'ovulation .
Applications De Recherche Scientifique
Ethynodiol diacetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Primarily used in contraceptive formulations to prevent pregnancy. It is also studied for its potential therapeutic effects in conditions like endometriosis and menstrual disorders.
Industry: Utilized in the pharmaceutical industry for the production of oral contraceptives.
Mécanisme D'action
Target of Action
Ethynodiol diacetate is a synthetic progestin . Its primary target is the progesterone receptor , a biological target of progestogens . The role of this receptor is to regulate the female reproductive system, menstrual cycle, and pregnancy .
Mode of Action
Ethynodiol diacetate acts as an agonist of the progesterone receptor . It tricks the body into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This prevents the release of eggs from the ovaries .
Biochemical Pathways
The medication is a prodrug of norethisterone in the body, with etynodiol occurring as an intermediate . This means that after administration, ethynodiol diacetate is converted into norethisterone, a more active form, in the body .
Pharmacokinetics
Ethynodiol diacetate is administered orally As a prodrug, it is known to be converted into active metabolites in the body .
Result of Action
The primary result of ethynodiol diacetate’s action is the prevention of pregnancy . By maintaining high levels of synthetic progesterone, it prevents the release of eggs from the ovaries, thus preventing ovulation and, consequently, pregnancy .
Action Environment
The action, efficacy, and stability of ethynodiol diacetate can be influenced by various environmental factors. It is known that the medication is used in combination with an estrogen, which may influence its action .
Safety and Hazards
Orientations Futures
Ethynodiol diacetate is used in combination with an estrogen such as ethinylestradiol or mestranol in combined oral contraceptives for women for the prevention of pregnancy . The safety and efficacy of Ethynodiol Diacetate and Ethinyl Estradiol Tablets have been established in women of reproductive age .
Analyse Biochimique
Biochemical Properties
Ethynodiol diacetate functions as a progestin, interacting with the progesterone receptor, which is its primary biological target. Upon administration, it is rapidly converted into its active form, norethisterone, through enzymatic processes involving esterases . This conversion is crucial for its biological activity. Ethynodiol diacetate exhibits weak androgenic and estrogenic activities and does not significantly interact with other hormonal receptors .
Cellular Effects
Ethynodiol diacetate exerts its effects on various cell types, particularly those in the female reproductive system, including the endometrium and mammary glands . It influences cellular processes by modulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby reducing the frequency of luteinizing hormone (LH) surges . This modulation affects cell signaling pathways and gene expression related to reproductive functions.
Molecular Mechanism
At the molecular level, ethynodiol diacetate binds to progesterone and estrogen receptors, mimicking the effects of natural progesterone . This binding prevents ovulation by maintaining high levels of synthetic progesterone, tricking the body into thinking ovulation has already occurred . The compound’s conversion to norethisterone involves the oxygenation of the C3 hydroxyl group, which is essential for its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, ethynodiol diacetate demonstrates stability and consistent activity over time. Its effects can vary depending on the duration of exposure. Long-term studies have shown that ethynodiol diacetate maintains its contraceptive efficacy without significant degradation . In vitro and in vivo studies indicate that prolonged use does not adversely affect cellular functions, although continuous monitoring is recommended.
Dosage Effects in Animal Models
Animal studies have shown that the effects of ethynodiol diacetate vary with dosage. At lower doses, it effectively prevents ovulation without significant side effects . Higher doses can lead to adverse effects such as hormonal imbalances and potential toxicity . These studies help establish safe and effective dosage ranges for clinical use.
Metabolic Pathways
Ethynodiol diacetate undergoes rapid metabolism in the liver, where it is converted to ethynodiol and subsequently to norethisterone . This metabolic pathway involves esterases and other liver enzymes that facilitate the conversion. The active metabolite, norethisterone, is responsible for the compound’s progestogenic effects .
Transport and Distribution
Once administered, ethynodiol diacetate is absorbed and distributed throughout the body. It binds to plasma proteins, including albumin and sex hormone-binding globulin (SHBG), which facilitate its transport to target tissues . This binding is crucial for its bioavailability and efficacy in preventing ovulation.
Subcellular Localization
Ethynodiol diacetate and its metabolites localize primarily in the cytoplasm and nucleus of target cells . The compound’s binding to progesterone receptors in these compartments is essential for its biological activity. Post-translational modifications and targeting signals ensure its proper localization and function within the cells.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le diacétate d'éthynodiol est synthétisé par un processus chimique en plusieurs étapes. La synthèse commence généralement avec le précurseur noréthistérone, qui subit une acétylation pour former le diacétate d'éthynodiol. La réaction implique l'utilisation d'anhydride acétique et d'un catalyseur dans des conditions contrôlées pour assurer la formation du produit souhaité .
Méthodes de production industrielle : En milieu industriel, la production de diacétate d'éthynodiol implique des réacteurs chimiques à grande échelle où les conditions de réaction telles que la température, la pression et le pH sont méticuleusement contrôlées. Le processus comprend des étapes de purification pour éliminer les impuretés et garantir la haute pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le diacétate d'éthynodiol subit diverses réactions chimiques, notamment :
Hydrolyse : Les groupes esters du diacétate d'éthynodiol peuvent être hydrolysés pour former de l'éthynodiol et de l'acide acétique.
Oxydation : Le composé peut être oxydé pour former de la noréthistérone, qui est un métabolite actif.
Réactifs et conditions courantes :
Hydrolyse : Généralement réalisée à l'aide d'acides ou de bases aqueux dans des conditions douces.
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, souvent en milieu basique.
Produits principaux :
Hydrolyse : Éthynodiol et acide acétique.
Oxydation : Noréthistérone.
Substitution : Selon le nucléophile utilisé, divers dérivés substitués du diacétate d'éthynodiol.
4. Applications de la recherche scientifique
Le diacétate d'éthynodiol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme matière première pour la synthèse d'autres composés stéroïdiens.
Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.
Médecine : Principalement utilisé dans les formulations contraceptives pour prévenir la grossesse. Il est également étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'endométriose et les troubles menstruels.
Industrie : Utilisé dans l'industrie pharmaceutique pour la production de contraceptifs oraux.
5. Mécanisme d'action
Le diacétate d'éthynodiol fonctionne en imitant les effets de la progestérone. Il se lie aux récepteurs de la progestérone dans l'organisme, ce qui entraîne des changements dans l'endomètre et le mucus cervical qui empêchent l'ovulation et rendent difficile la pénétration des spermatozoïdes dans l'utérus. De plus, il maintient des niveaux élevés de progestérone synthétique, ce qui donne l'impression à l'organisme que l'ovulation s'est déjà produite .
Comparaison Avec Des Composés Similaires
Le diacétate d'éthynodiol est similaire à d'autres progestines synthétiques telles que la noréthistérone et le lynestrénol. Il se distingue par sa structure chimique spécifique, qui comprend des groupes acétoxy qui améliorent sa stabilité et sa biodisponibilité. Contrairement à la noréthistérone, qui possède un groupe cétone en position C3, le diacétate d'éthynodiol possède un groupe hydroxyle, ce qui le distingue par son profil pharmacologique .
Composés similaires :
- Noréthistérone
- Lynestrénol
- Lévonorgestrel
- Désogestrel
Les propriétés uniques et les applications polyvalentes du diacétate d'éthynodiol en font un composé précieux tant en recherche scientifique qu'en pratique clinique.
Propriétés
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUMRGIYFNPJW-KIEAKMPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020614 | |
| Record name | Ethynodiol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.97e-03 g/L | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Ethynodiol Diacetate will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. | |
| Record name | Ethynodiol diacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
297-76-7 | |
| Record name | Ethynodiol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynodiol diacetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynodiol diacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethynodiol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etynodiol di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYNODIOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H10A1236 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127 | |
| Record name | Ethynodiol diacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethynodiol diacetate work as a contraceptive?
A: Ethynodiol diacetate, like other progestins, primarily exerts its contraceptive effect by suppressing ovulation. [] It binds to progesterone receptors in the reproductive system, mimicking the effects of natural progesterone. This leads to a negative feedback loop, inhibiting the release of luteinizing hormone (LH) from the pituitary gland, ultimately preventing ovulation. [, ]
Q2: Does ethynodiol diacetate have any effects on the endometrium?
A: Yes, ethynodiol diacetate can alter the endometrial lining, making it less receptive to implantation. [] The specific changes depend on the dose and the estrogen it’s combined with in oral contraceptive formulations. [, ]
Q3: What is the role of ethinyl estradiol when combined with ethynodiol diacetate in oral contraceptives?
A: Ethinyl estradiol is a synthetic estrogen often combined with ethynodiol diacetate in oral contraceptives. It enhances the contraceptive effect by suppressing follicle-stimulating hormone (FSH) release, further inhibiting follicular development and ovulation. The ratio of ethinyl estradiol to ethynodiol diacetate influences the overall hormonal profile and can impact side effects. [, , ]
Q4: What are the primary metabolic pathways of ethynodiol diacetate?
A: Ethynodiol diacetate undergoes extensive metabolism in the liver, primarily via deacetylation, reduction, and conjugation. [, ] Norethisterone and its tetrahydro metabolites are major metabolites identified in plasma and urine. []
Q5: How is ethynodiol diacetate eliminated from the body?
A: Following metabolism, ethynodiol diacetate and its metabolites are excreted primarily in the urine and feces, mostly in conjugated forms. [, ] Studies in rhesus monkeys showed that approximately 67% of a radiolabeled dose was eliminated within four days, with a plasma half-life of around 44 hours. []
Q6: Does rifampicin treatment affect the metabolism of ethynodiol diacetate?
A: Yes, rifampicin, a potent inducer of drug-metabolizing enzymes, has been shown to alter the pharmacokinetics of ethynodiol diacetate. In rhesus monkeys, rifampicin treatment decreased the plasma half-life of ethynodiol diacetate and increased its fecal elimination. [] This suggests that concurrent use of rifampicin with ethynodiol diacetate-containing contraceptives might reduce their efficacy.
Q7: How does ethynodiol diacetate affect lipid and lipoprotein levels?
A: Research indicates that ethynodiol diacetate, particularly when combined with ethinyl estradiol, can affect lipid metabolism. Studies show increases in total cholesterol and triglycerides, along with decreases in high-density lipoprotein (HDL) cholesterol. [, , , , ]
Q8: Do all progestins have the same impact on lipid profiles?
A: No, different progestins can have varying effects on lipid and lipoprotein levels. For instance, studies show that levonorgestrel might have a less pronounced effect on these parameters compared to ethynodiol diacetate or norethindrone. [, ]
Q9: Has the genotoxic potential of ethynodiol diacetate been investigated?
A: Yes, in vitro studies using human lymphocytes assessed the potential of ethynodiol diacetate to cause DNA damage. While the compound showed no genotoxic effects in the absence of metabolic activation, it increased the frequency of sister chromatid exchanges and chromosomal aberrations in the presence of metabolic activation. [] These findings highlight the importance of considering metabolic activation when evaluating the genotoxicity of compounds.
Q10: Are there any animal models used to study the effects of ethynodiol diacetate?
A: Yes, rabbits have been used as animal models to study the effects of ethynodiol diacetate on the endometrium. Researchers successfully induced deciduomas (tissue resembling the uterine lining during pregnancy) in rabbits using ethynodiol diacetate, highlighting its progestogenic activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


